4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride
Description
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride is a halogenated biphenyl amine derivative with a trifluoromethyl (-CF₃) group at the 4' position of the biphenyl scaffold. This compound is structurally characterized by a biphenyl core substituted with an amine group at the 3-position and a CF₃ group at the 4'-position, forming a hydrochloride salt for enhanced stability . It is utilized in pharmaceutical and materials research, particularly as a precursor in synthesizing bioactive molecules. For example, it was used to prepare 2-iodo-N-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)benzamide, a compound investigated for stabilizing mutant protein dimers in neurodegenerative disease studies .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10;/h1-8H,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWILAQOUASOAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Acid Preparation
3-Aminophenylboronic acid pinacol ester serves as the nucleophilic component. Protection of the amine as a Boc (tert-butyloxycarbonyl) group prevents undesired coordination during coupling. The Boc-protected boronic ester reacts with 1-bromo-4-(trifluoromethyl)benzene under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | Na₂CO₃ (2 M aqueous) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90°C |
| Reaction Time | 12–18 h |
Deprotection and Salt Formation
Post-coupling, the Boc group is removed via HCl in dioxane, yielding the free amine. Subsequent treatment with concentrated HCl in ethanol precipitates the hydrochloride salt.
Yield Optimization
This method constructs the biphenyl backbone first, followed by late-stage introduction of the amine group.
Biphenyl Core Synthesis
4'-Trifluoromethylbiphenyl-3-bromo is prepared via Ullmann coupling between 3-bromoiodobenzene and 4-(trifluoromethyl)phenylboronic acid. Nickel-catalyzed conditions (NiCl₂(dppe)) in DMF at 120°C achieve coupling efficiencies of 75–80%.
Amination via Palladium Catalysis
The brominated biphenyl undergoes Buchwald-Hartwig amination with ammonia or an ammonia surrogate. Using Pd₂(dba)₃ and Xantphos as ligands, the reaction proceeds in toluene at 100°C with LiHMDS as base.
Challenges
-
Ammonia gas handling requires pressurized systems.
-
Competing side reactions (e.g., diarylation) reduce yields to 60–65%.
Reductive Amination of Biphenyl Ketones
A two-step approach involves forming a biphenyl ketone intermediate followed by reductive amination.
Ketone Synthesis
4'-Trifluoromethylbiphenyl-3-carbaldehyde is synthesized via Friedel-Crafts acylation of biphenyl with acetyl chloride/CF₃ group-directed electrophilic substitution. AlCl₃ catalysis in dichloromethane at 0°C affords the aldehyde in 70% yield.
Reductive Amination
The aldehyde reacts with ammonium acetate and NaBH₃CN in methanol. The hydrochloride salt precipitates upon acidification with HCl gas.
Limitations
Nitro Group Reduction Pathway
This classical route installs a nitro group early, which is later reduced to the amine.
Nitro Biphenyl Synthesis
3-Nitrophenylboronic acid couples with 1-bromo-4-(trifluoromethyl)benzene under Suzuki conditions (Pd(OAc)₂, SPhos ligand). Yields exceed 85% due to the nitro group’s electron-withdrawing effect enhancing reactivity.
Catalytic Hydrogenation
The nitro group is reduced using H₂ (1 atm) over Raney Ni in ethanol. Filtration and HCl treatment yield the hydrochloride salt.
Safety Note
Direct Trifluoromethylation of Biphenyl Amines
Late-stage trifluoromethylation avoids pre-functionalized aryl halides.
Radical Trifluoromethylation
Using Togni’s reagent (CF₃SO₂Na) and CuI, the trifluoromethyl group is introduced to 3-aminobiphenyl in DMF at 110°C. The amine group directs meta-substitution via radical intermediates.
Reaction Parameters
| Component | Quantity |
|---|---|
| 3-Aminobiphenyl | 1.0 equiv |
| CF₃SO₂Na | 2.5 equiv |
| CuI | 20 mol% |
| Solvent | DMF |
| Temperature | 110°C |
Salt Formation and Purification
The crude product is dissolved in ethanol, treated with HCl, and recrystallized from ethyl acetate/hexane.
Yield and Purity
Comparative Analysis of Methods
| Method | Overall Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | 70–75 | High | Moderate |
| Buchwald-Hartwig | 50–60 | Moderate | Low |
| Reductive Amination | 55–60 | Low | High |
| Nitro Reduction | 75–80 | High | High |
| Direct CF₃ Addition | 45–50 | Low | Low |
Key Observations
-
The Suzuki-Miyaura and nitro reduction routes offer the best balance of yield and scalability.
-
Late-stage trifluoromethylation suffers from moderate yields but avoids pre-functionalized building blocks.
-
Buchwald-Hartwig amination is less favorable due to ammonia handling challenges.
Chemical Reactions Analysis
Types of Reactions
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (ClCH2OCH3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso biphenyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated biphenyl derivatives.
Scientific Research Applications
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride has diverse applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with molecular targets through its trifluoromethyl and amine groups. These functional groups can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with biological macromolecules, influencing their activity and function. The compound may also participate in redox reactions, altering the oxidative state of target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of halogenated biphenyl amines, differing in substituent type (e.g., -Cl, -F, -CF₃), position (2', 3', 4'), and molecular weight. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings:
2'-CF₃ and 3'-CF₃ positional isomers (e.g., Aladdin’s 3'-CF₃ analog) exhibit distinct steric profiles, which may alter metabolic stability or solubility .
Biological Relevance :
- The 4'-CF₃ group is featured in lomitapide mesylate, a lipid-lowering agent, highlighting its role in improving pharmacokinetic properties . In contrast, 4'-Cl analogs are more commonly used as synthetic intermediates without direct therapeutic roles .
Commercial Availability :
- The 4'-CF₃ compound is less accessible (discontinued per CymitQuimica ), whereas 3'-F and 4'-Cl variants remain available through specialized suppliers like Apollo Scientific and Hepeng Biotech .
Synthetic Utility :
- Biphenyl amines with 3'-F or 3'-Cl substituents are often synthesized via cross-metathesis or sulfonylation reactions, as seen in . The 4'-CF₃ compound’s synthesis involves coupling 2-iodobenzoic acid with the parent amine .
Biological Activity
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride (CAS No. 400747-98-0) is a synthetic compound characterized by its trifluoromethyl group and biphenyl structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties.
- Molecular Formula : CHFN
- Molecular Weight : 237.22 g/mol
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents, limited solubility in water
Antibacterial Activity
Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced antibacterial properties. For example, studies have shown that similar compounds can inhibit bacterial growth without significant cytotoxicity to human cells. The mechanism of action typically involves interference with bacterial protein synthesis or cell wall integrity.
| Compound | Activity | Mechanism of Action |
|---|---|---|
| This compound | Antibacterial | Inhibition of protein synthesis |
| Related Compounds | Varies | Disruption of cell wall synthesis |
Anticancer Activity
The trifluoromethyl group in biphenyl derivatives has been associated with increased potency against various cancer cell lines. For instance, structural modifications in similar compounds have led to significant improvements in their activity against breast cancer (MCF-7) and hepatic cancer (HepG2) cell lines.
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR study on analogs of biphenyl derivatives revealed that the presence of the trifluoromethyl group significantly enhances binding affinity to target proteins involved in cancer proliferation pathways.
| Modification | Activity Change |
|---|---|
| Addition of CF group | Increased potency |
| Removal of CF group | Decreased potency |
The biological activity of this compound is likely mediated through several pathways:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Cycle Disruption : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting the normal cell cycle.
Safety and Toxicology
While the compound exhibits promising biological activities, safety assessments are crucial. The GHS hazard statements indicate potential irritations (H315, H319) and respiratory issues (H335), necessitating careful handling and further toxicological studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride, and how do reaction conditions impact yield and purity?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a trifluoromethyl-substituted aryl boronic acid and a halogenated aniline precursor, followed by HCl salt formation. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) under inert atmosphere.
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/HCl.
Yield optimization requires precise stoichiometric control of boronic acid and base (e.g., Na₂CO₃). Impurities often arise from incomplete coupling or dehalogenation side reactions, detectable via HPLC-MS .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm biphenyl connectivity and trifluoromethyl substitution (δ ~110–120 ppm for CF₃ in ¹³C).
- X-ray Crystallography : Resolve steric effects of the trifluoromethyl group on biphenyl planarity.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 273.68 (C₁₃H₁₁ClF₃N).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for aryl amines) .
Q. What are the solubility and stability considerations for handling this compound in aqueous and organic media?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water. Adjust pH with dilute HCl to enhance aqueous solubility via protonation of the amine.
- Stability : Store under argon at –20°C to prevent oxidation. Avoid prolonged exposure to light (UV degradation risk). Monitor via periodic HPLC to detect decomposition products .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinity to target receptors (e.g., serotonin transporters). The trifluoromethyl group enhances lipophilicity, which can be quantified via logP calculations.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity. For example, replacing CF₃ with electron-withdrawing groups (e.g., NO₂) may alter receptor interaction .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorogenic substrate assays) alongside cellular viability assays (MTT) to distinguish direct target effects from cytotoxicity.
- Competitive Binding Studies : Use radiolabeled ligands (e.g., [³H]-imipramine) to confirm receptor occupancy. Discrepancies may arise from off-target interactions or assay-specific artifacts .
Q. How does the trifluoromethyl group influence reaction mechanisms in cross-coupling or electrophilic substitution reactions?
- Methodological Answer :
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of CF₃-substituted vs. non-fluorinated analogs to assess electronic effects.
- DFT Calculations : Map transition states to identify steric hindrance from CF₃ during coupling steps. The group’s electron-withdrawing nature may slow oxidative addition in Pd-catalyzed reactions .
Q. What are the best practices for designing SAR studies targeting neuropharmacological applications?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with varied substituents on the biphenyl core (e.g., halogens, methoxy groups) and test in vitro for dopamine/serotonin reuptake inhibition.
- Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation. CF₃ groups often improve metabolic stability compared to CH₃ .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
